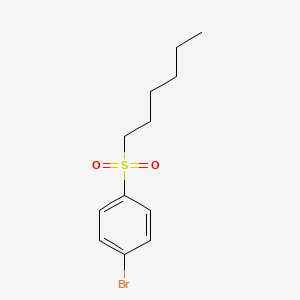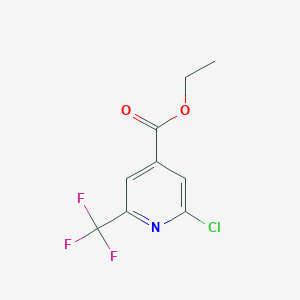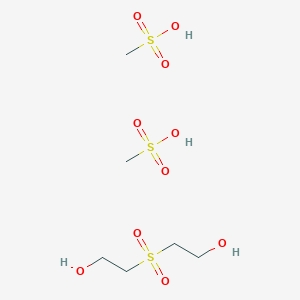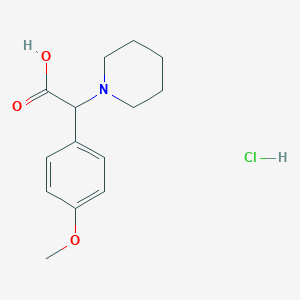![molecular formula C15H15ClN4S B1401604 (S)-7-苯基-2-(吡咯烷-2-基)噻唑并[5,4-d]嘧啶盐酸盐 CAS No. 950192-41-3](/img/structure/B1401604.png)
(S)-7-苯基-2-(吡咯烷-2-基)噻唑并[5,4-d]嘧啶盐酸盐
描述
“(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride” is a chemical compound with the molecular formula C15H15ClN4S . It has an average mass of 318.824 Da and a monoisotopic mass of 318.070587 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 209–211 ℃ . The compound’s 1H NMR and 13C NMR data are also provided .科学研究应用
对 A2A 腺苷受体的激动剂特性
该化合物已被鉴定为 A2A 腺苷受体 (A2AAR) 的非核苷部分激动剂的新型化学型。分子模型表明其潜在的激动剂特性,功能性分析在 A2AAR 上得到了证实,表明有希望的亲和力和选择性概况 (Bharate 等人,2016 年)。
在抗癌药物开发中的潜力
包括类似化合物在内的噻唑并[4,5-d]嘧啶衍生物已显示出作为抗癌药物开发中治疗剂的潜力。已经合成并评估了新衍生物的抗癌活性,对各种人类癌细胞系显示出有希望的结果 (Becan 等人,2022 年)。
抗菌应用
合成的噻唑并[4,5-d]嘧啶衍生物已被评估其抗菌性能。该类别中的一些化合物对微生物菌株表现出显着的活性,表明在抗菌治疗中具有潜在的应用 (Habib 等人,2007 年)。
抗真菌特性
已经进行了研究以确定噻唑并[4,5-d]嘧啶发挥有效抗真菌活性所需的结构特征。研究结果表明,某些衍生物对真菌菌株表现出有效的抑制活性,强调了它们在开发抗真菌剂中的重要性 (Chhabria 等人,2011 年)。
对腺苷受体的拮抗作用
研究表明,噻唑并[5,4-d]嘧啶衍生物可以作为人腺苷受体的拮抗剂/反向激动剂,特别是 A1 和 A2A 亚型。这表明它们在与这些受体相关的疾病中具有潜在的治疗作用 (Varano 等人,2018 年)。
作用机制
Target of Action
Similar pyrrolo[2,3-d]pyrimidine derivatives have been reported to exhibit promising neuroprotective and anti-inflammatory properties . They have shown favorable interaction with active residues of ATF4 and NF-kB proteins .
Mode of Action
It’s worth noting that similar pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Similar compounds have been found to influence the nf-kb inflammatory pathway . NF-kB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens.
Pharmacokinetics
Bioinformatics prediction using the web tool swissadme revealed that similar compounds have good drug-likeness profiles .
Result of Action
Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have demonstrated significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
生化分析
Biochemical Properties
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride plays a crucial role in various biochemical reactions. It has been identified as a potent and selective antagonist of the adenosine A2A receptor . This receptor is a G protein-coupled receptor that is involved in numerous physiological processes, including cardiovascular, immune, and neurological functions. The compound exhibits high binding affinity to the A2A receptor, thereby inhibiting its activity and modulating the downstream signaling pathways. Additionally, (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride interacts with other biomolecules such as enzymes and proteins, influencing their activity and function.
Cellular Effects
The effects of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the adenosine A2A receptor leads to alterations in cyclic AMP (cAMP) levels, which in turn affects the signaling pathways regulated by this second messenger . Moreover, (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride has been observed to modulate the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of action of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride involves its binding interactions with specific biomolecules. The compound binds to the adenosine A2A receptor with high affinity, acting as an inverse agonist . This binding inhibits the receptor’s activity, leading to a decrease in cAMP production. Additionally, (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride may also interact with other enzymes and proteins, either inhibiting or activating their functions, which contributes to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular functions such as gene expression and signaling pathways
Dosage Effects in Animal Models
The effects of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride is involved in various metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride may interact with cofactors and other biomolecules, further modulating its metabolic pathways.
Transport and Distribution
The transport and distribution of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its biological effects. The localization and accumulation of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct (S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride to specific compartments or organelles, influencing its subcellular distribution and biological effects.
属性
IUPAC Name |
7-phenyl-2-[(2S)-pyrrolidin-2-yl]-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S.ClH/c1-2-5-10(6-3-1)12-13-15(18-9-17-12)20-14(19-13)11-7-4-8-16-11;/h1-3,5-6,9,11,16H,4,7-8H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYXUCYITUDEKA-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC3=C(N=CN=C3S2)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743900 | |
| Record name | 7-Phenyl-2-[(2S)-pyrrolidin-2-yl][1,3]thiazolo[5,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950192-41-3 | |
| Record name | 7-Phenyl-2-[(2S)-pyrrolidin-2-yl][1,3]thiazolo[5,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)
![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)

![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)


